Ala-Gly

Catalog No.
S679619
CAS No.
687-69-4
M.F
C5H10N2O3
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ala-Gly

CAS Number

687-69-4

Product Name

Ala-Gly

IUPAC Name

2-[[(2S)-2-aminopropanoyl]amino]acetic acid

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1

InChI Key

CXISPYVYMQWFLE-VKHMYHEASA-N

SMILES

CC(C(=O)NCC(=O)O)N

Synonyms

Ala-Gly, alanylglycine, alanylglycine monohydrobromide, (L)-isomer, alanylglycine, (D)-isomer, alanylglycine, (DL)-isomer, L-alanine-glycine

Canonical SMILES

CC(C(=O)NCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)N

Peptide Building Block:

Ala-Gly, also known as alanylglycine or N-alanyl-glycine, is a dipeptide, meaning it is a molecule formed by linking two amino acids, Alanine (Ala) and Glycine (Gly), through a peptide bond. Due to its simple structure, Ala-Gly serves as a fundamental building block for studying protein folding, conformation, and interactions. Researchers utilize Ala-Gly in various ways:

  • Model System for Protein Folding: Ala-Gly's small size and lack of bulky side chains make it an ideal model system for researchers to study the fundamental principles of protein folding. By studying how Ala-Gly folds, scientists can gain insights into the more complex folding processes of larger proteins.
  • Investigation of Peptide-Protein Interactions: Ala-Gly can be used to probe the interactions between peptides and proteins. By attaching fluorescent or other detectable markers to Ala-Gly, researchers can study how it interacts with specific proteins, providing valuable information about protein function and recognition.

Drug Development and Delivery:

The unique properties of Ala-Gly make it a potential candidate for various applications in drug development and delivery:

  • Improving Drug Solubility: Ala-Gly can be conjugated to poorly soluble drugs to enhance their solubility in water, making them more easily absorbed by the body. This strategy is particularly useful for developing new oral medications.
  • Targeted Drug Delivery: Researchers are exploring the use of Ala-Gly as a targeting moiety for drug delivery systems. By attaching Ala-Gly to drug carriers, they can potentially target specific cells or tissues, improving drug efficacy and reducing side effects.

Material Science and Engineering:

The self-assembling properties of Ala-Gly have attracted interest in material science and engineering:

  • Development of Biocompatible Materials: Ala-Gly can be used to design biocompatible materials for various applications, such as tissue engineering scaffolds and drug delivery systems. Its non-toxic nature and ability to form self-assembled structures make it a promising candidate for these purposes.
  • Nanomaterial Design: The self-assembling properties of Ala-Gly can be exploited to design nanomaterials with specific properties. By controlling the assembly process, researchers can create nanostructures with desired functionalities for various applications, such as sensors and electronics.

Ala-Gly, also known as L-alanylglycine, is a dipeptide composed of two amino acids: L-alanine and glycine. Its chemical formula is C5H10N2O3C_5H_{10}N_2O_3, and it is classified under the broader category of peptides. The structure of Ala-Gly consists of a peptide bond formed between the carboxyl group of L-alanine and the amino group of glycine. This compound plays a significant role in various biological processes and has garnered interest in biochemical research due to its unique properties and potential applications in medicine and nutrition .

Typical of peptides, including hydrolysis, where it can be broken down into its constituent amino acids by the addition of water. This reaction is catalyzed by enzymes such as peptidases. Additionally, Ala-Gly can undergo acylation or alkylation reactions, modifying its functional groups to create derivatives with altered properties. These reactions are essential for studying the reactivity and stability of peptides in different environments .

Ala-Gly exhibits several biological activities that contribute to its significance in physiological processes. It has been shown to influence cell signaling pathways and may play a role in modulating neurotransmitter activity. Furthermore, studies suggest that Ala-Gly can enhance cellular uptake mechanisms, thereby improving nutrient absorption and metabolism within cells. Its presence in various biological systems indicates its potential as a bioactive compound with therapeutic implications .

The synthesis of Ala-Gly can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This is the most common method for synthesizing dipeptides, where amino acids are sequentially added to a growing peptide chain on a solid support.
  • Liquid-Phase Synthesis: In this method, amino acids are reacted in solution, often using coupling agents to facilitate the formation of peptide bonds.
  • Enzymatic Synthesis: Utilizing specific enzymes such as ligases or synthases, Ala-Gly can be synthesized under mild conditions, which may preserve the integrity of sensitive functional groups .

Ala-Gly has several applications across different fields:

  • Nutritional Supplements: Due to its role in protein metabolism, Ala-Gly is sometimes included in dietary supplements aimed at enhancing muscle growth and recovery.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic effects, particularly in neuroprotection and metabolic disorders.
  • Cosmetics: Its moisturizing properties make it a candidate for inclusion in skincare products .

Interaction studies involving Ala-Gly have focused on its binding affinities with various receptors and enzymes. Research indicates that Ala-Gly may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Additionally, studies have explored its role in modulating cellular responses to stressors, suggesting that it may have protective effects against oxidative damage .

Ala-Gly shares structural similarities with other dipeptides but possesses unique features that differentiate it from them. Below is a comparison with similar compounds:

Compound NameStructureUnique Features
L-Alanylaspartic AcidL-Alanine + L-Aspartic AcidInvolved in neurotransmission; more complex structure
GlycylglycineGlycine + GlycineSimple structure; lacks the unique properties of Ala-Gly
L-AlanylleucineL-Alanine + L-LeucineExhibits different biological activities due to leucine's side chain
L-AlanylhistidineL-Alanine + L-HistidinePotential role in antioxidant activity; more complex interactions

The uniqueness of Ala-Gly lies in its specific combination of amino acids, which contributes to distinct biochemical properties and activities not found in other dipeptides .

XLogP3

-3.7

Sequence

AG

Wikipedia

Ala-Gly

Dates

Modify: 2023-08-15

Explore Compound Types